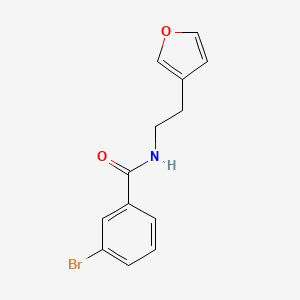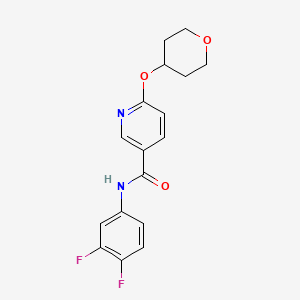![molecular formula C16H15BrN2O3 B2539490 [2-(2,6-Dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate CAS No. 387378-16-7](/img/structure/B2539490.png)
[2-(2,6-Dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2,6-Dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activities. In
Mechanism of Action
The mechanism of action of [2-(2,6-Dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate involves the inhibition of certain enzymes, such as protein kinases, which are involved in various cellular processes. This inhibition can lead to changes in cellular signaling pathways and ultimately result in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
[2-(2,6-Dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate has been shown to have potential anti-cancer activity, as it can induce apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes, such as protein kinases, which are involved in various cellular processes.
Advantages and Limitations for Lab Experiments
One advantage of using [2-(2,6-Dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate in lab experiments is its potential anti-cancer activity. However, one limitation is that its mechanism of action is not fully understood and further research is needed to fully elucidate its biological activities.
Future Directions
There are several future directions for the study of [2-(2,6-Dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate. One direction is to further investigate its mechanism of action and potential targets in cellular signaling pathways. Another direction is to explore its potential applications in the treatment of other diseases, such as neurodegenerative disorders. Additionally, the synthesis of analogs of this compound could provide insight into the structure-activity relationship of this class of compounds.
Synthesis Methods
The synthesis of [2-(2,6-Dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate involves the reaction of 5-bromopyridine-3-carboxylic acid with 2-(2,6-dimethylanilino)-2-oxoacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified through column chromatography to obtain the final product.
Scientific Research Applications
[2-(2,6-Dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate has been studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of certain enzymes, such as protein kinases, which are involved in various cellular processes. It has also been shown to have potential anti-cancer activity, as it can induce apoptosis in cancer cells.
properties
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-10-4-3-5-11(2)15(10)19-14(20)9-22-16(21)12-6-13(17)8-18-7-12/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGMIFJHOZAZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,6-Dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2539410.png)






![5-(2-furyl)-N~3~-[3-(methylanilino)propyl]-3-isoxazolecarboxamide](/img/structure/B2539418.png)
![5-Ethyl-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2539421.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2539424.png)

